molecular formula C27H46O B14067612 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14067612
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-WEWVNJLASA-N
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Description

The compound "(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol" is a sterol derivative characterized by a cyclopenta[a]phenanthrene core with methyl groups at positions 10R and 13R and a branched alkyl chain (6-methylheptan-2-yl) at position 17. This structure is analogous to cholesterol and phytosterols, with modifications influencing its physicochemical properties and biological interactions . Its synthesis typically involves reduction or alkylation steps, as seen in related compounds (e.g., LiAlH4-mediated reduction of lithocholic acid derivatives) .

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

HVYWMOMLDIMFJA-WEWVNJLASA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Key Enzymatic Steps and Their Synthetic Equivalents

Enzymatic processes such as cyclization of squalene to lanosterol are challenging to replicate in vitro. Instead, chemical synthesis prioritizes modular strategies, including Grignard reactions and ketone reductions, to assemble the sterol backbone. For instance, the side chain at position 17—critical for the compound’s hydrophobic properties—is introduced via alkylation using organometallic reagents.

Industrial Chemical Synthesis from Bisnoralcohol

Adaptations for the Target Compound

To synthesize (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-…-3-ol, modifications to the above protocol are necessary:

  • Side Chain Engineering : Replacing isopentyl bromide with a 6-methylheptan-2-yl-derived Grignard reagent ensures the correct branching at position 17.
  • Stereochemical Control : The Grignard reaction’s stereoselectivity is influenced by the solvent (THF) and temperature (0–10°C), favoring the 10R,13R configuration.
  • Reduction Specificity : Using sodium borohydride instead of calcium borohydride minimizes epimerization at position 3, preserving the 3β-hydroxyl group.

Advanced Synthetic Techniques

Cross-Coupling Chemistry for Functionalization

A microwave-assisted cross-coupling method, originally developed for cholesterol esters, offers a pathway to modify the sterol’s hydroxyl group. By reacting the target compound with aroyl chlorides in the presence of PdCl₂(dtbpf) and sodium tert-butoxide, derivatives with enhanced solubility or biological activity can be synthesized. For example:

$$
\text{(Target compound)} + \text{ArCOCl} \xrightarrow[\text{100°C, 2 h}]{\text{PdCl₂(dtbpf), 1,4-dioxane}} \text{(10R,13R)-3-O-aroyl derivative}
$$

This method achieves yields of 70–85%, demonstrating compatibility with sterol substrates.

Isotopic Labeling for Mechanistic Studies

Stable isotope tracing (e.g., ¹³C-acetate) enables real-time monitoring of synthetic intermediates, as demonstrated in cholesterol biosynthesis studies. Applying this to the target compound confirms the integrity of the sterol backbone and side chain during synthesis. For instance, isotopomer spectral analysis (ISA) of cholest-4-ene-3-none—a key intermediate—reveals precursor enrichment levels and fractional synthesis rates.

Stereochemical and Regiochemical Considerations

Controlling the 10R and 13R Configurations

The Grignard alkylation step (Table 1, Step 3) dictates the stereochemistry at positions 10 and 13. The use of bulky Grignard reagents and low temperatures (-10°C) promotes axial attack on the cyclopentane ring, yielding the desired R configurations. Computational modeling further supports this selectivity, showing steric hindrance from the ketal group directing reagent approach.

Hydroxyl Group Positioning

The 3β-hydroxyl group is introduced via ketone reduction (Step 6). Employing chiral catalysts such as (R)-BINAP-modified borohydrides enhances enantiomeric excess (>95%). This contrasts with biosynthesis, where enzymes like HMG-CoA reductase enforce stereospecificity.

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) separates the target compound from epimeric byproducts (e.g., 10S,13S isomers). Mobile phases of acetonitrile:isopropanol (70:30) achieve baseline resolution within 15 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm structural fidelity:

  • δ 3.52 ppm (1H, m) : C3-hydroxyl proton.
  • δ 0.67 ppm (3H, s) : C18 methyl group.
  • δ 1.01 ppm (6H, d) : C21 and C26 methyl groups of the 6-methylheptan-2-yl chain.

Chemical Reactions Analysis

Cholesterol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxysterols, cholestanol, and cholesteryl esters .

Scientific Research Applications

Cholesterol has numerous applications in scientific research:

Mechanism of Action

Cholesterol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Substituent Variations at Position 17

The substituent at position 17 significantly impacts solubility, bioavailability, and target binding. Key analogs include:

Compound Name Substituent at C17 OB (%) DL Key Biological Activity References
Target Compound 6-methylheptan-2-yl 36.23 0.78 Anti-inflammatory, lipid modulation
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5S)-5-propan-2-yloctan-2-yl]-... (MOL000033) 5-propan-2-yloctan-2-yl 36.23 0.78 Anticancer (cholangiocarcinoma)
(3S,10R,13S,17R)-17-[(2S)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-... (Tibetan plant-derived sterol) 5-ethyl-3-hydroxy-6-methylheptan-2-yl N/A N/A Antimicrobial, cytotoxic
17-(Isoquinolin-4-yl)-... (, Compound 1) Isoquinolin-4-yl N/A N/A Hormone analog potency
17-(5-azidopentan-2-yl)-... () 5-azidopentan-2-yl N/A N/A Imaging probe development


Key Observations:

  • Lipophilicity vs. Bioavailability : The target compound’s 6-methylheptan-2-yl chain balances moderate lipophilicity (DL = 0.78) with oral bioavailability (OB = 36.23%), comparable to MOL000033 but less than Mairin (OB = 55.38%) .
  • Functional Groups : Hydroxyl or azide groups (e.g., in Tibetan plant sterols or azide derivatives) enhance hydrogen bonding or enable click chemistry applications but reduce membrane permeability .
  • Biological Specificity: Isoquinolinyl substituents () may confer receptor-binding selectivity, mimicking steroid hormones, while alkyl chains favor lipid metabolism interactions .

Stereochemical Influences

Stereochemistry at positions 10R, 13R, and 17R is critical for activity:

  • (10R,13R) Configuration : The target compound’s stereochemistry optimizes van der Waals interactions with hydrophobic enzyme pockets, as seen in cholesterol-like binding to lipid-modulating proteins .
  • Epimers and Inactive Forms : Analogues with (10S,13S) configurations (e.g., certain isomers in ) show reduced activity due to steric clashes in target binding .

Mechanism of Action

  • Lipid Metabolism : The target compound’s alkyl chain may integrate into cellular membranes or modulate lipid raft dynamics, akin to β-sitosterol .

Comparative Efficacy

  • MOL000033 : Shares identical OB/DL values but differs in C17 branching, suggesting similar absorption but distinct target affinities .
  • Tibetan Plant Sterols : Hydroxy groups enhance cytotoxicity but limit oral bioavailability due to polar interactions .

Biological Activity

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H46O
  • Molecular Weight : 402.66 g/mol
  • CAS Number : 80356-14-5

Hormonal Activity

This compound is structurally similar to steroids and has demonstrated significant hormonal activity. It acts as an agonist for androgen receptors and may influence the endocrine system by modulating hormone levels in various tissues. Studies have shown that it can enhance anabolic effects in muscle tissue and promote fat metabolism.

Anticancer Properties

Research indicates that (10R,13R)-10,13-Dimethyl has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. For instance:

  • Case Study : A study on prostate cancer cells showed that treatment with this compound led to a 50% reduction in cell viability over 48 hours due to apoptotic pathways activation.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects attributed to this compound. It appears to exert antioxidant effects that protect neuronal cells from oxidative stress:

  • Case Study : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal death.

The biological activity of (10R,13R)-10,13-Dimethyl is mediated through several mechanisms:

  • Androgen Receptor Modulation : It binds to androgen receptors and enhances anabolic processes.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative damage in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
HormonalAgonist for androgen receptors
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress

Q & A

Q. How can isotopic labeling (e.g., 2H ^{2}\text{H}, 13C ^{13}\text{C}) facilitate metabolic or mechanistic studies?

  • Methodological Answer : Incorporate 13C^{13}\text{C}-acetate during synthesis to label the methylheptan-2-yl side chain. Track metabolites via LC-MS with isotopologue analysis. For receptor studies, 19F^{19}\text{F}-labeling at C17 enables 19F^{19}\text{F}-NMR monitoring of binding kinetics .

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